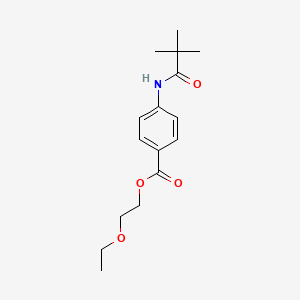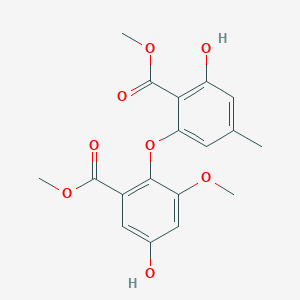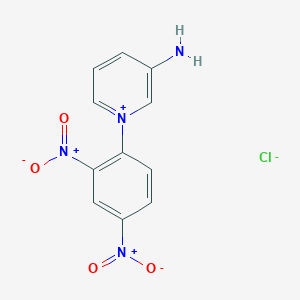
2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which may share some structural or functional similarities with the compound . For instance, paper discusses "Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate," which, like the compound of interest, contains an ethoxyethyl group attached to a benzoate moiety. Similarly, paper describes the synthesis of compounds with a benzoate group and an amino linkage, which could be structurally related to the target compound.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, such as the displacement reaction of sulfonyloxy groups with sodium acetate or benzoate , or the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been studied using techniques like X-ray diffraction . These studies provide insights into the crystal structure, hydrogen bonding, and the spatial arrangement of functional groups, which are crucial for understanding the physical and chemical properties of the compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions involving related compounds. For example, paper details the synthesis of potential metabolites of a related benzoate compound using stereospecific oxidizing reagents. Paper and discuss the preparation of multifunctional compounds and their transformations into heterocyclic systems. These reactions could offer insights into the reactivity of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "this compound" are influenced by their molecular structure. For instance, the presence of hydrogen bonds and intermolecular interactions can affect the compound's solubility, melting point, and crystal formation . The electronic properties of the functional groups, such as the benzoate ester and amino linkages, are also important for the compound's reactivity and potential biological activity .
Wissenschaftliche Forschungsanwendungen
Photopolymerization Initiators and Modifiers One of the notable applications of compounds structurally related to 2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate is in the realm of photopolymerization. For instance, alkoxyamines with chromophore groups have been proposed as photoiniferters, which are compounds that can initiate polymerization upon exposure to UV light. These compounds, including those bearing a benzoylphenyl group linked to the aminoxyl function, are instrumental in generating alkyl and nitroxide radicals essential for polymerization processes, particularly in the synthesis of poly(n-butyl acrylate) chains. This mechanism highlights the compound's potential in modifying photophysical or photochemical properties for polymer synthesis and applications in materials science (Guillaneuf et al., 2010).
Dental Adhesive Formulations Another application area is in dental adhesive systems, where ethyl-4-(dimethylamino) benzoate derivatives are used as initiators for spontaneous polymerization in aqueous acidic conditions. This characteristic is crucial for the development of dental adhesives with optimal polymerization rates and conversion degrees, affecting the adhesive's performance and durability. The study on these systems provides insights into the pH and buffer capacity's role in polymerization processes, offering a pathway to tailor dental adhesive formulations for enhanced clinical outcomes (Bai et al., 2013).
Radical Addition and Molecular Modification Compounds similar to this compound have been explored for their ability to act as one-carbon radical equivalents in chemical syntheses. Specifically, cyano(ethoxycarbonothioylthio)methyl benzoate has been demonstrated to facilitate the introduction of acyl units via radical addition to olefins. This application is significant in organic synthesis, offering a method for incorporating acyl groups and enabling further molecular elaboration, including rare nitrile translocation reactions (Bagal et al., 2006).
Antimycobacterial Agents Research into substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates has shown that certain derivatives exhibit promising antimycobacterial activity. These compounds have been evaluated against mycobacterial species, with some showing higher activity than standard treatments. This application is particularly relevant in the search for new treatments for mycobacterial infections, underlining the potential of such derivatives in medical and pharmaceutical research (Tengler et al., 2013).
Eigenschaften
IUPAC Name |
2-ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-10-11-21-14(18)12-6-8-13(9-7-12)17-15(19)16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMOTAMZMKATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)

![N-(4-ethoxybenzyl)-4-({3-[(4-fluorophenyl)thio]pyrazin-2-yl}oxy)benzamide](/img/structure/B2532847.png)
![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)
![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)

![N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2532853.png)
![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)
![3-Bromospiro[4.4]nonane](/img/structure/B2532860.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2532865.png)
![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)